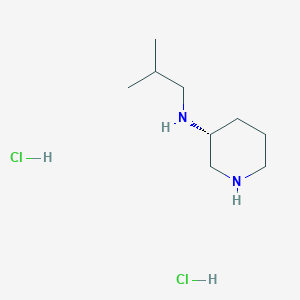
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as FAAH inhibitor, and it is known to inhibit the fatty acid amide hydrolase (FAAH) enzyme. The FAAH enzyme is responsible for breaking down endocannabinoids, which are natural compounds in the body that regulate various physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have various biochemical and physiological effects.
作用機序
The 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide inhibitor works by inhibiting the 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide enzyme, which breaks down endocannabinoids. The inhibition of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide leads to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The increased levels of endocannabinoids can activate the cannabinoid receptors, which are involved in various physiological processes such as pain perception, inflammation, and anxiety.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids due to 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide inhibition can have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It also has analgesic effects by reducing pain perception. The compound has anxiolytic effects by reducing anxiety-like behaviors in animal models. It has neuroprotective effects by reducing neuronal damage in various neurodegenerative diseases.
実験室実験の利点と制限
The 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide inhibitor has several advantages in lab experiments. It is a potent and selective inhibitor of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide, which makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. The compound is also relatively stable and can be easily synthesized. However, the compound has limitations in lab experiments due to its hydrophobic nature, which can affect its solubility and bioavailability.
将来の方向性
There are several future directions for research on 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide. One direction is to study the compound's potential in treating various diseases such as chronic pain, anxiety, and neurodegenerative diseases. Another direction is to study the compound's effects on other physiological processes such as appetite regulation and immune function. Additionally, future research can focus on developing more potent and selective 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide inhibitors that can be used as therapeutic agents.
合成法
The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide involves several steps. The starting material is 4-fluorobenzyl bromide, which is reacted with hydroxylamine hydrochloride to form 4-fluorobenzyl hydroxylamine. The 4-fluorobenzyl hydroxylamine is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-fluorobenzyl)-5-hydroxy-1,3-oxazole-4-carboxylate. The final step involves the reaction of ethyl 2-(4-fluorobenzyl)-5-hydroxy-1,3-oxazole-4-carboxylate with phenethylamine to form 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide.
科学的研究の応用
The 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. The compound has been studied in various animal models for its potential in treating various diseases such as chronic pain, anxiety, depression, and neurodegenerative diseases.
特性
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-13(14-5-3-2-4-6-14)21-19(23)12-17-11-18(24-22-17)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBISKWOQYJSHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2766391.png)


![1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2766395.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2766397.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2766399.png)

![2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride](/img/structure/B2766401.png)
![3-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2766403.png)



![2-(2-Chlorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2766413.png)